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molecular formula C7H6ClN3O B8251071 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Cat. No. B8251071
M. Wt: 183.59 g/mol
InChI Key: RKORSKAOXRJDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

Crude 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid from above (611 mg, 2.68 mmol) was dissolved along with palladium(II) trifluoroacetate (401 mg, 1.2 mmol) in DMF (24 mL). DMSO (1.6 mL) and TFA (2 mL, 26 mmol) were added and the resulting mixture was heated to 110° C. After stirring 2.5 h, the reaction mixture was cooled and filtered. The filtrate was concentrated in vacuo and was partitioned between EtOAc, saturated aqueous NaHCO3 and water. The phases were separated, and the aqueous phase was extracted with EtOAc. The combined organic phase was washed with water and was dried over Na2SO4, filtered, and concentrated. The concentrate was purified by silica gel (5-30% EtOAc in hexanes) to provide 6-chloro-4-methoxypyrazolo[1,5-a]pyrazine 5.36. LCMS-ESI+ (m/z): [M+H]+ calcd for C7H7ClN3O: 184.0; found: 184.2.
Name
6-chloro-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
401 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2C(O)=O)[CH:7]=1.CS(C)=O.C(O)(C(F)(F)F)=O>CN(C=O)C.FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O>[Cl:1][C:2]1[N:3]=[C:4]([O:14][CH3:15])[C:5]2[N:6]([N:8]=[CH:9][CH:10]=2)[CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
6-chloro-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C=2N(C1)N=CC2C(=O)O)OC
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
401 mg
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc, saturated aqueous NaHCO3 and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel (5-30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1N=C(C=2N(C1)N=CC2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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